2-(5-Bromo-1-ethyl-1H-pyrazol-3-yl)-1,3-thiazole
Description
2-(5-Bromo-1-ethyl-1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at position 5 and an ethyl group at position 1, fused to a 1,3-thiazole moiety. The bromine atom and ethyl group are critical for modulating electronic properties, steric effects, and intermolecular interactions, which influence reactivity and biological activity.
Properties
Molecular Formula |
C8H8BrN3S |
|---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
2-(5-bromo-1-ethylpyrazol-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H8BrN3S/c1-2-12-7(9)5-6(11-12)8-10-3-4-13-8/h3-5H,2H2,1H3 |
InChI Key |
OHEJCMBXPRKWHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1-ethyl-1H-pyrazol-3-yl)-1,3-thiazole typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the reaction of 5-bromo-1-ethyl-1H-pyrazole with a thiazole derivative under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1-ethyl-1H-pyrazol-3-yl)-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(5-Bromo-1-ethyl-1H-pyrazol-3-yl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1-ethyl-1H-pyrazol-3-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural Analogs and Halogen Substitution
Key Comparisons:
- Chloro vs. Bromo Derivatives : highlights isostructural chloro (4) and bromo (5) derivatives of a thiazole-pyrazole-triazole system. The bromo analog (5) exhibits enhanced molecular weight and polarizability due to bromine’s larger atomic radius and higher electron-withdrawing capacity compared to chlorine. These differences may improve binding affinity in therapeutic targets by strengthening halogen bonding or hydrophobic interactions .
- Fluorophenyl vs. Bromophenyl Groups: In , a bromophenyl-thiazole derivative demonstrates distinct crystal packing compared to fluorophenyl analogs.
Substituent Effects on Pyrazole and Thiazole Moieties
- Ethyl vs. Methyl Groups : The ethyl substituent in the target compound increases steric bulk and lipophilicity compared to methyl-substituted analogs like 5-Bromo-1,3-dimethyl-1H-pyrazole (). This may enhance membrane permeability in biological systems but reduce solubility in aqueous media .
- Aryl-Thiazole Hybrids : Compounds such as 9c (), featuring a 4-bromophenyl-thiazole group, show distinct docking poses in computational studies, suggesting that bromine’s position and electronic effects influence binding to active sites. The target compound’s ethyl group may similarly modulate conformational flexibility .
Data Table: Comparative Properties of Selected Compounds
Key Observations:
- Molecular Weight : Bromine significantly increases molecular weight compared to chloro or methyl analogs, affecting diffusion rates and bioavailability.
- Lipophilicity : The ethyl group in the target compound likely elevates logP values, enhancing cell membrane penetration but complicating aqueous formulation.
- Biological Activity : Bromine’s role in enhancing antimicrobial activity (as inferred from and ) suggests the target compound may exhibit similar efficacy.
Biological Activity
2-(5-Bromo-1-ethyl-1H-pyrazol-3-yl)-1,3-thiazole, identified by its CAS number 2092700-15-5, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C₈H₈BrN₃S
- Molecular Weight : 258.14 g/mol
- Structure : The compound features a thiazole ring fused with a pyrazole moiety, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various thiazole and pyrazole derivatives. Specifically, this compound has been evaluated for its efficacy against multiple pathogens.
In Vitro Studies
In vitro tests have shown that derivatives similar to this compound exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
These results suggest that the compound may effectively inhibit bacterial growth and biofilm formation.
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound have been assessed using the MTT assay, which measures cell viability based on metabolic activity. Studies indicate that while some derivatives exhibit cytotoxic properties, they also show selective toxicity towards cancer cells compared to normal cells.
MTT Assay Results
In studies involving various concentrations (1, 10, 50, 100, and 200 µM), the viability of treated cells was significantly reduced at higher concentrations:
| Concentration (µM) | Viability (%) |
|---|---|
| 1 | 95 |
| 10 | 85 |
| 50 | 70 |
| 100 | 50 |
| 200 | 20 |
These findings suggest potential applications in cancer therapy, particularly when targeting specific cancer cell lines .
The biological activities of thiazole and pyrazole derivatives often involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Some compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Disruption of Membrane Integrity : The compounds can compromise bacterial cell membranes, leading to cell lysis.
- Induction of Apoptosis : Certain derivatives may trigger apoptotic pathways in cancer cells .
Case Studies
Several studies have focused on the synthesis and evaluation of thiazole-pyrazole hybrids for their biological activities:
Study on Antimicrobial Activity
A study synthesized a series of thiazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituents on the thiazole ring significantly influenced their activity .
Study on Anticancer Potential
Another research effort explored the anticancer properties of thiazole derivatives. The findings revealed that some compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
